1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose 1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose
Brand Name: Vulcanchem
CAS No.: 68045-07-8
VCID: VC2567161
InChI: InChI=1S/C27H24O8/c1-31-23-22(34-25(29)19-13-7-3-8-14-19)21(17-32-24(28)18-11-5-2-6-12-18)33-27(23)35-26(30)20-15-9-4-10-16-20/h2-16,21-23,27H,17H2,1H3/t21-,22-,23-,27?/m1/s1
SMILES: COC1C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Molecular Formula: C27H24O8
Molecular Weight: 476.5 g/mol

1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose

CAS No.: 68045-07-8

Cat. No.: VC2567161

Molecular Formula: C27H24O8

Molecular Weight: 476.5 g/mol

* For research use only. Not for human or veterinary use.

1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose - 68045-07-8

Specification

CAS No. 68045-07-8
Molecular Formula C27H24O8
Molecular Weight 476.5 g/mol
IUPAC Name [(2R,3R,4R)-3,5-dibenzoyloxy-4-methoxyoxolan-2-yl]methyl benzoate
Standard InChI InChI=1S/C27H24O8/c1-31-23-22(34-25(29)19-13-7-3-8-14-19)21(17-32-24(28)18-11-5-2-6-12-18)33-27(23)35-26(30)20-15-9-4-10-16-20/h2-16,21-23,27H,17H2,1H3/t21-,22-,23-,27?/m1/s1
Standard InChI Key BTKQRBSDABCRCX-IANNTBFTSA-N
Isomeric SMILES CO[C@@H]1[C@@H]([C@H](OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
SMILES COC1C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Canonical SMILES COC1C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator